rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis
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Overview
Description
The compound rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis is a complex organic molecule featuring several distinct functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis typically involves multi-step organic reactions. Key steps in the synthesis might include:
Formation of the hexahydro-2H-furo[2,3-c]pyrrole ring system: This can be achieved through a cyclization reaction, often utilizing a starting material that contains the necessary functional groups to form the ring.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Carboxylation reaction: Introduction of the carboxylic acid group can be done through reactions such as Grignard reaction followed by acidic work-up.
Industrial Production Methods
Industrial production of this compound might involve optimization of reaction conditions to maximize yield and purity. Scaling up from lab synthesis to industrial production often requires adjustments in temperature, pressure, and solvent choice, as well as continuous flow techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially altering its functional groups. For example, the alcohol group could be oxidized to a ketone.
Reduction: Reduction reactions could convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various sites in the molecule, especially where good leaving groups are present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Nucleophiles: Sodium azide (NaN3), Grignard reagents (RMgX)
Major Products Formed
The major products formed from these reactions will depend on the reaction conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can serve as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, potentially leading to the discovery of new biochemical pathways and drug targets.
Medicine
The compound's structural features make it a candidate for pharmaceutical research, where it might be evaluated for bioactivity, efficacy, and safety in therapeutic applications.
Industry
In the industrial sector, the compound can be used in the development of advanced polymers and materials, contributing to innovations in fields such as electronics and coatings.
Mechanism of Action
The mechanism by which rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis exerts its effects largely depends on its interaction with molecular targets. It can:
Bind to specific enzymes: Affecting their activity and potentially leading to inhibition or activation.
Alter molecular pathways: Its interaction with cellular components can influence signaling pathways and metabolic processes.
Stabilize molecular structures: By forming non-covalent interactions with proteins or nucleic acids, it can stabilize certain structures, impacting their function.
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine-3-carboxylic acid: A similar Boc-protected compound used in organic synthesis.
Hexahydro-2H-furo[3,2-b]pyrrole: Another compound with a similar ring structure but different functional groups.
Unique Characteristics
The presence of both the Boc-protecting group and the specific hexahydro-2H-furo[2,3-c]pyrrole ring system in rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis provides unique reactivity and potential for various applications, setting it apart from other similar compounds.
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Properties
CAS No. |
2580091-78-5 |
---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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